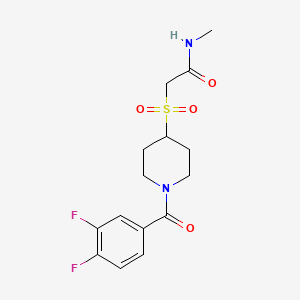

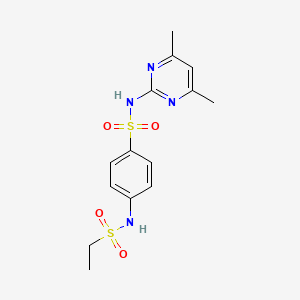

![molecular formula C6H6N4O2S B2854799 N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339008-23-0](/img/structure/B2854799.png)

N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is a chemical compound with the CAS Number: 339008-23-0 . It has a molecular weight of 198.21 . The compound is solid in physical form .

Molecular Structure Analysis

The Inchi Code for “N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is1S/C6H6N4O2S/c1-7-4-5(10(11)12)9-2-3-13-6(9)8-4/h2-3,7H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is a solid compound . It has a molecular weight of 198.21 .科学研究应用

Cancer Treatment: Radiosensitization

N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine: has been studied for its potential as a radiosensitizer in cancer therapy . Radiosensitizers are compounds that make cancer cells more susceptible to radiation therapy. This compound could potentially enhance the effectiveness of radiotherapy by sensitizing hypoxic tumor cells, which are often resistant to treatment.

Neglected Tropical Diseases: Anti-Protozoal Activity

This compound has shown promise in the treatment of neglected tropical protozoan diseases such as malaria, leishmaniasis, and human trypanosomiasis . Its derivatives have been used to combat multi-resistant protozoan strains, offering a new avenue for drug development in this field.

Agriculture: Pesticide Development

While specific data on the use of this compound in agriculture is limited, thiazol derivatives are known to possess biological activities that could be harnessed for developing pesticides . Further research could explore its potential applications in protecting crops from pests and diseases.

Industrial Applications: Chemical Manufacturing

The chemical properties of N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine , such as its solid form and purity, suggest its use in various industrial chemical processes . It could be utilized in the synthesis of other complex compounds or as an intermediate in pharmaceutical manufacturing.

Environmental Applications: Pollution Remediation

Although direct applications in environmental remediation are not well-documented, the compound’s structural features could be modified for environmental applications. For instance, its derivatives could be designed to aid in the breakdown of pollutants or the detoxification of hazardous substances .

Biochemistry Research: Enzyme Inhibition

In biochemistry, compounds like N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine can be used to study enzyme reactions and inhibition . They can serve as molecular probes to understand the biochemical pathways and mechanisms in various organisms.

Pharmacology: Analgesic and Anti-Inflammatory Properties

Research has indicated that thiazole compounds exhibit significant analgesic and anti-inflammatory activities . This suggests that N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine could be investigated for its potential use in developing new pain relief medications.

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

未来方向

A systematic review shows that 5-nitroimidazole derivatives, including “N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine”, have been successfully used against neglected tropical protozoan diseases . These compounds demonstrate a significantly reduced systemic toxicity compared to other nitroimidazoles, making them a more favorable option in the treatment of protozoal infections .

属性

IUPAC Name |

N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-7-4-5(10(11)12)9-2-3-13-6(9)8-4/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDULLNUXKGTWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N2C=CSC2=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2854719.png)

![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-4-methylaniline](/img/structure/B2854722.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2854728.png)

![2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B2854733.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2854735.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2854737.png)